1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazoloquinazoline core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methoxyphenyl and phenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazoline Derivatives: Compounds with similar core structures but different substituents.
Phenylurea Derivatives: Compounds with similar urea linkages but different aromatic groups.
Uniqueness
1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[(3-phenyltriazolo[1,5-a]quinazolin-5-yl)amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O2/c1-32-17-11-7-10-16(14-17)24-23(31)28-27-21-18-12-5-6-13-19(18)30-22(25-21)20(26-29-30)15-8-3-2-4-9-15/h2-14H,1H3,(H,25,27)(H2,24,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCAMZRCUYJMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.